Imiloxan hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of imiloxan hydrochloride involves complex chemical processes, primarily focusing on its core structure comprising the imidazoyl and benzodioxane moieties. The metabolism of imiloxan hydrochloride in humans has been studied, indicating rapid excretion and metabolism involving oxidation and conjugation processes (Rush et al., 1992). However, specific synthesis routes are detailed in the broader context of related siloxane and imide compounds, indicating a focus on polycondensation reactions and the use of various catalysts for macrocycle formation (Chemical communications, 2013).
Molecular Structure Analysis
The molecular structure of imiloxan hydrochloride has been analyzed through semiempirical molecular orbital methods, revealing the importance of electrostatic interactions between its imidazoline nitrogens and dioxane oxygens. These interactions significantly influence the conformational stability of both the cation and the neutral molecule, highlighting the complex structural dynamics of imiloxan hydrochloride (Hariharan & Shelver, 1993).
Chemical Reactions and Properties
Imiloxan hydrochloride's chemical behavior, especially its metabolism, involves initial oxidation on its benzodioxane and imidazoyl moieties, followed by conjugation processes. The major metabolic pathways result in various metabolites, indicating the compound's reactive nature and its complex interaction with biological systems (Rush et al., 1992).
Physical Properties Analysis
While specific studies on the physical properties of imiloxan hydrochloride are not highlighted in the available literature, the analysis of related compounds provides insight into factors such as thermal stability, glass transition temperatures, and hydrophobic characteristics that may also be relevant to imiloxan hydrochloride. These properties often depend on molecular structure and substitution patterns, which can influence the compound's behavior and stability (European Polymer Journal, 2007).
Chemical Properties Analysis
The chemical properties of imiloxan hydrochloride, particularly its reactivity and metabolism, showcase its interaction with biological systems. The compound undergoes oxidation and conjugation, leading to various metabolites. This metabolic pathway reflects the compound's chemical reactivity and its potential implications in pharmacological contexts, albeit excluding specific drug applications or side effects (Rush et al., 1992).
Scientific Research Applications
Metabolism in Healthy Volunteers : A study found that imiloxan hydrochloride is rapidly excreted in urine within 24 hours of dosing. Metabolites derived from initial oxidation on either or both the benzodioxane and imidazoyl moieties followed by glucuronic acid and sulphate conjugation were identified in urine (Rush et al., 1992).
In Vitro Metabolism and Hypersensitivity Reactions : In another study, imiloxan's in vitro metabolism was revisited using modern analytical methods. It was observed that human and rat liver microsomes convert imiloxan into a variety of metabolites, some of which are unstable and reactive. This study was important in understanding the relationship between liver covalent binding and idiosyncratic toxicity (Fitch et al., 2010).
Conformational Studies : A third study used AM1 and PM3 semiempirical molecular orbital methods for the conformational studies of imiloxan. It was found that electrostatic interactions between the imidazoline nitrogens and the dioxane oxygens are decisive in determining the conformational stability of both the cation and the neutral molecule (Hariharan & Shelver, 1993).
Effects on Male Sexual Behavior : Research has also investigated the effects of imiloxan on male sexual behavior. In a study on rats, imiloxan, along with other alpha 2-adrenoceptor antagonists, showed effects on erection and ejaculation, indicating its potential influence on male copulatory behavior (Smith et al., 1987).
Antinociceptive Effect and Opioid Peptides : Another study explored the peripheral antinociceptive effect of xylazine, an alpha(2)-adrenoceptor agonist, and found evidence that the peripheral antinociceptive effect of xylazine probably results from activation of alpha(2C)-adrenoceptors and also by the release of endogenous opioids that act on their receptors (Romero et al., 2009).
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethylimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-16-8-7-15-14(16)9-11-10-17-12-5-3-4-6-13(12)18-11;/h3-8,11H,2,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDJPJNFVJXEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CC2COC3=CC=CC=C3O2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017546 | |
Record name | Imiloxan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imiloxan hydrochloride | |
CAS RN |
86710-23-8, 81167-22-8 | |
Record name | Imiloxan hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086710238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imiloxan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMILOXAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72FO6ZLZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.